molecular formula C14H19BFNO3 B8040723 5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid

5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid

Cat. No.: B8040723
M. Wt: 279.12 g/mol
InChI Key: SBEHLWBETDBHLX-UHFFFAOYSA-N
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Description

5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid is a boronic acid derivative with the molecular formula C14H19BFNO3. This compound is known for its unique chemical structure, which includes a boronic acid group, a fluorine atom, and a cyclohexylmethylcarbamoyl group attached to a benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Boronic esters, borates

    Reduction: Borane derivatives

    Substitution: Substituted aromatic compounds

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of the cyclohexylmethylcarbamoyl and fluorine groups.

    3-Fluorophenylboronic Acid: Similar to 5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid but lacks the cyclohexylmethylcarbamoyl group.

    Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the fluorine and carbamoyl groups.

Uniqueness

This compound is unique due to its combination of a boronic acid group, a fluorine atom, and a cyclohexylmethylcarbamoyl group. This unique structure imparts specific chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it valuable for various scientific research applications .

Properties

IUPAC Name

[3-(cyclohexylmethylcarbamoyl)-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h6-8,10,19-20H,1-5,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEHLWBETDBHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NCC2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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